2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-20(2,3)12-6-4-11(5-7-12)16-14(9-21)19(22)26-17-15(24)8-13(10-23)25-18(16)17/h4-8,16,23H,10,22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAODMRRCTOQKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-b]pyran core, followed by the introduction of the amino, tert-butylphenyl, hydroxymethyl, and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonitrile group would yield an amine derivative.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile. A related compound demonstrated superior anticancer activity against various human tumor cell lines. The mechanisms of action include:
- Microtubule Disruption : This leads to cell cycle arrest at the G2/M phase.
- Anti-Angiogenic Effects : The compound has shown efficacy in inhibiting angiogenesis both in vitro and in vivo, which is critical for tumor growth and metastasis .
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. They may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases. The specific mechanisms often involve modulation of cytokine production and inhibition of inflammatory mediators.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves a multi-component reaction involving 4-hydroxycoumarin and malononitrile derivatives. The variations in substitution patterns on the phenyl ring significantly affect the biological activity of the resulting compounds.
Table 1: Structure-Activity Relationship of Pyrano[3,2-b]pyran Derivatives
| Compound | Substituent | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| A | -OCH₃ | High | Moderate |
| B | -F | Moderate | High |
| C | -Cl | Low | Low |
| D | -tert-butyl | Very High | High |
Case Studies
Several studies have documented the efficacy of similar compounds:
Mechanism of Action
The mechanism of action of 2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physical Properties
The tert-butyl substituent distinguishes this compound from analogs with electron-withdrawing or electron-donating groups. Key comparisons include:
Key Observations :
- Steric Effects : The tert-butyl group increases steric hindrance compared to benzyloxy or halogenated substituents, which may reduce intermolecular interactions in crystalline structures, as evidenced by higher melting points in halogenated analogs (e.g., 232–236°C for 6h) .
Biological Activity
2-Amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with significant potential in various biological applications. Its molecular formula is and it has garnered attention due to its unique structural features that may confer diverse biological activities.
- Molecular Weight : 352.39 g/mol
- CAS Number : 860648-65-3
- Chemical Structure : The compound contains a pyran ring fused with a carbonitrile group, along with hydroxymethyl and amino functionalities, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Below are key findings related to its biological activities:
Antioxidant Activity
Recent studies have demonstrated that derivatives of pyran compounds, including this compound, possess significant antioxidant properties. For instance, compounds in this category have been shown to effectively scavenge free radicals and inhibit lipid peroxidation in various biological models .
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit the proliferation of cancer cells. The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression. Specific studies indicated that similar compounds can interact with cellular pathways to promote cancer cell death while sparing normal cells .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes linked to disease processes. For example, research on related compounds shows that they can act as inhibitors of cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. These inhibitors may prevent the breakdown of acetylcholine, enhancing neurotransmission in affected individuals .
Data Table: Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | , |
| Anticancer | Induction of apoptosis | , |
| Enzyme Inhibition | Inhibition of cholinesterases | , |
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant activity using ABTS and FRAP assays, revealing that the compound significantly reduced oxidative stress markers in cellular models.
- Anticancer Mechanism : In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in decreased viability and increased apoptotic markers compared to controls.
- Enzyme Interaction Studies : Molecular docking studies suggested that the compound binds effectively to the active sites of cholinesterase enzymes, indicating potential for therapeutic development against Alzheimer's disease.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured during scale-up?
The synthesis typically involves multi-component reactions (MCRs) under mild, metal-free conditions. For example, derivatives of this scaffold are synthesized via cyclocondensation of β-aryl ketones with nitrile precursors, using ammonium acetate as a catalyst in ethanol under reflux (yields 45–77%) . Purification often employs flash column chromatography with gradient elution (e.g., 30–60% ethyl acetate in hexane) . Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison of melting points (e.g., 163–165°C for related analogs) . For scale-up, solvent selection and temperature control are critical to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing its structure and functional groups?
- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), hydroxymethyl (δ 4.2–4.6 ppm), and tert-butyl groups (δ 1.3 ppm) .
- IR : Confirm the presence of -CN (2222 cm⁻¹), -OH (3350–3449 cm⁻¹), and carbonyl (1690–1960 cm⁻¹) stretches .
- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
Slow evaporation from a 1:1 ethyl acetate/hexane mixture at 4°C is effective for growing single crystals. For pyran derivatives, intermolecular hydrogen bonds (N–H⋯N/O) and π-π stacking often stabilize the lattice . Preferential orientation of substituents (e.g., tert-butylphenyl) can influence crystal packing, requiring iterative solvent screening .
Q. What strategies assess the compound’s stability under varying pH and temperature conditions?
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for similar pyran derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of its pyran ring formation?
Density functional theory (DFT) calculations suggest that the tert-butylphenyl group directs electrophilic attack to the C4 position due to steric and electronic effects. Transition states involving keto-enol tautomerism stabilize intermediates, favoring 6-membered ring closure over 5-membered alternatives . Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., piperidine vs. DIPEA) can further validate these pathways .
Q. How can computational modeling predict its binding affinity to biological targets (e.g., tyrosinase)?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) using crystal structures (PDB: 2Y9X) reveal hydrogen bonding between the hydroxymethyl group and His263/Asp307 residues. Free energy calculations (MM-PBSA) quantify binding energies (ΔG ≈ −8.2 kcal/mol) .
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
- Electron-withdrawing groups (e.g., -F, -Cl at the phenyl ring) enhance tyrosinase inhibition (IC50 = 0.8–1.2 µM) by increasing electrophilicity at the pyran carbonyl .
- Hydrophobic substituents (e.g., tert-butyl) improve membrane permeability, validated via parallel artificial membrane permeability assays (PAMPA) .
Q. How should contradictory data on reaction yields or bioactivity be resolved?
- Yield discrepancies : Replicate reactions using controlled water content (<0.1% via molecular sieves) and inert atmospheres (N2/Ar) to mitigate hydrolysis .
- Bioactivity variability : Standardize assay protocols (e.g., tyrosinase source, substrate concentration) and validate with positive controls (kojic acid) .
Q. What are the compound’s biodegradation pathways in environmental matrices?
Aerobic soil metabolism studies (OECD 307) show hydroxylation at the pyran C8 position via cytochrome P450 enzymes, forming a quinone intermediate. LC-QTOF-MS identifies major metabolites (m/z 350.12, 366.09) .
Q. What challenges arise in scaling up chromatographic purification?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
